Potassium 3,5-dibromophenyltrifluoroborate

Catalog No.
S1958672
CAS No.
929626-21-1
M.F
C6H3BBr2F3K
M. Wt
341.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium 3,5-dibromophenyltrifluoroborate

CAS Number

929626-21-1

Product Name

Potassium 3,5-dibromophenyltrifluoroborate

IUPAC Name

potassium;(3,5-dibromophenyl)-trifluoroboranuide

Molecular Formula

C6H3BBr2F3K

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C6H3BBr2F3.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1

InChI Key

VVJGGBRKFGESKI-UHFFFAOYSA-N

SMILES

[B-](C1=CC(=CC(=C1)Br)Br)(F)(F)F.[K+]

Canonical SMILES

[B-](C1=CC(=CC(=C1)Br)Br)(F)(F)F.[K+]

Applications in Cross-Coupling Reactions

KBrzF3Ph is commonly employed in Suzuki-Miyaura couplings []. This reaction type utilizes a palladium catalyst to couple the bromophenyl moiety from KBrzF3Ph with a boronic acid or ester. The versatility of Suzuki-Miyaura couplings allows for the synthesis of various complex organic molecules, including pharmaceuticals, natural products, and functional materials [].

R-B(OH)2 + KBrzF3Ph  -> R-BrzF3Ph + KOH + HB(OH)2 (where R is any organic group)

In this example, the boronic acid (R-B(OH)2) reacts with KBrzF3Ph in the presence of a palladium catalyst to form the desired product (R-BrzF3Ph). Potassium hydroxide (KOH) and boric acid (HB(OH)2) are generated as byproducts.

Advantages of KBrzF3Ph

KBrzF3Ph offers several advantages over other bromophenylating agents:

  • Stability: The trifluoroborate group (BF3) provides stability to the molecule, allowing it to be handled and stored under less stringent conditions compared to some other reagents [].
  • Ease of Purification: KBrzF3Ph is often readily purified, simplifying the reaction setup and workup procedures [].
  • Orthogonal Functionality: The presence of both bromine and trifluoromethyl groups offers diverse opportunities for further functionalization in subsequent synthetic steps [].

Potassium 3,5-dibromophenyltrifluoroborate is an organoboron compound with the molecular formula C6H3BBr2F3K\text{C}_6\text{H}_3\text{BBr}_2\text{F}_3\text{K} and a molecular weight of approximately 341.8 g/mol. The compound features a trifluoroborate group attached to a phenyl ring that is further substituted with bromine atoms at the 3 and 5 positions. This structural arrangement imparts unique properties that make it valuable in various

In Suzuki-Miyaura reactions, KBrF3 participates via the following mechanism:

  • Transmetallation: The palladium catalyst inserts itself between the carbon of the trifluoroborate group and the bromine atom, leading to the formation of a palladium-aryl intermediate and releasing potassium tetrafluoroborate (KBF4) as a byproduct.
  • Oxidative addition: The organic halide (R-X) undergoes oxidative addition with the palladium catalyst, generating a new palladium-alkyl/aryl complex.
  • Reductive elimination: The palladium catalyst facilitates the coupling between the aryl group from the KBrF3 and the alkyl/aryl group from the organic halide, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
  • Mild skin and eye irritation: Organoboron compounds may cause irritation upon contact with skin and eyes.
  • Air and moisture sensitivity: Some organoboron compounds can be sensitive to air and moisture, potentially decomposing or releasing harmful gases.

Potassium 3,5-dibromophenyltrifluoroborate is primarily utilized in Suzuki-Miyaura cross-coupling reactions, where it serves as a coupling partner for the formation of carbon-carbon bonds. In these reactions, the compound can react with aryl halides or triflates to insert the 3,5-dibromophenyl group into the substrate. The presence of bromine enhances reactivity, allowing for efficient coupling under mild conditions.

While specific biological activity data for potassium 3,5-dibromophenyltrifluoroborate is limited, organoboron compounds are generally noted for their potential in medicinal chemistry. They can function as intermediates in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. The unique electronic properties imparted by the trifluoroborate moiety may influence biological interactions, though further studies are needed to elucidate specific activities.

The synthesis of potassium 3,5-dibromophenyltrifluoroborate typically involves the reaction of 3,5-dibromophenylboronic acid with potassium fluoride in a suitable solvent. A common procedure includes:

  • Preparation: Dissolve 3,5-dibromophenylboronic acid in methanol.
  • Reaction: Add an aqueous solution of potassium hydrogen fluoride (KHF₂) to the boronic acid solution.
  • Precipitation: Stir the mixture at room temperature until a precipitate forms.
  • Isolation: Collect the precipitate by filtration and wash with methanol.
  • Purification: Recrystallize from acetone to obtain pure potassium 3,5-dibromophenyltrifluoroborate.

This method yields high purity and is efficient for laboratory-scale preparations.

Potassium 3,5-dibromophenyltrifluoroborate is predominantly used in organic synthesis as a versatile reagent for:

  • Cross-coupling reactions: Particularly useful in forming complex organic molecules in pharmaceuticals and materials science.
  • Synthesis of functionalized compounds: Its ability to introduce functional groups makes it valuable in developing new chemical entities.

Studies on the interaction of potassium 3,5-dibromophenyltrifluoroborate with various substrates have shown its effectiveness in facilitating carbon-carbon bond formation under mild conditions. Research indicates that its reactivity can be influenced by factors such as solvent choice and catalyst type, making it a subject of interest for optimizing reaction conditions in synthetic chemistry.

Several compounds share structural similarities with potassium 3,5-dibromophenyltrifluoroborate. Here are some notable examples:

Compound NameMolecular FormulaSimilarity Index
Potassium (3-bromophenyl)trifluoroborateC6H4BBrF3K\text{C}_6\text{H}_4\text{B}\text{Br}\text{F}_3\text{K}0.97
Potassium (4-bromophenyl)trifluoroborateC6H4BBrF3K\text{C}_6\text{H}_4\text{B}\text{Br}\text{F}_3\text{K}0.94
Potassium 2-bromophenyltrifluoroborateC6H4BBrF3K\text{C}_6\text{H}_4\text{B}\text{Br}\text{F}_3\text{K}0.84

Uniqueness

Potassium 3,5-dibromophenyltrifluoroborate stands out due to its unique substitution pattern on the phenyl ring which enhances its reactivity compared to its analogs. The presence of two bromine atoms at the meta positions provides increased electrophilicity and steric accessibility during coupling reactions.

Dates

Modify: 2023-08-16

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